Eicosane-d42

Overview

Description

Eicosane-d42 is the deuterium labeled N-Eicosane . It is a non-standard isotope .

Synthesis Analysis

N-Eicosane-d42 is synthesized as a stable isotope .Molecular Structure Analysis

The molecular formula of Eicosane-d42 is C20H42 . Its molecular weight is 324.8 g/mol . The InChI is1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 . Physical And Chemical Properties Analysis

Eicosane-d42 has a molecular weight of 324.8 g/mol . It has a rotatable bond count of 17 . The exact mass is 324.592274669 g/mol .Scientific Research Applications

1. Influence on Eicosanoid Pathway and Cell Viability

Eicosane-d42 has been studied in various contexts, including its influence on the eicosanoid pathway, which is crucial in cell signaling. For instance, in a study by Tandrasasmita et al. (2015), it was shown that DLBS1442, a bioactive fraction containing Eicosane-d42, could inhibit the eicosanoid signaling pathway, leading to reduced inflammation and cell migration in endometrial cells. This is significant in the context of diseases like endometriosis (Tandrasasmita et al., 2015).

2. Role in Thermal Energy Storage

Another significant application of Eicosane-d42 is in the field of thermal energy storage. Research has shown that microencapsulated n-eicosane PCM (Phase Change Material) can be used for efficient thermal energy storage. For instance, a study by Ho et al. (2018) highlighted the preparation and characterization of microencapsulated n-eicosane PCM suspensions for this purpose, demonstrating their potential in applications requiring temperature regulation (Ho et al., 2018).

3. Investigations in Molecular Rheology

Eicosane-d42's rheological properties have also been explored, especially in the context of non-equilibrium molecular dynamics. Travis and Evans (1996) conducted a study on the rheology of n-eicosane, examining its behavior under various conditions, which is relevant in understanding the properties of similar long-chain hydrocarbons (Travis & Evans, 1996).

4. Radiolysis in n-Alkanes

The role of Eicosane-d42 in the radiolysis of n-alkanes has been investigated to understand radiation damage processes in similar compounds. A study by Toriyama et al. (1991) explored the formation and migration of alkyl radicals in n-alkanes, including eicosane, under radiation, providing insights into the behavior of these compounds in radiative environments (Toriyama et al., 1991).

5. Application in Textile Coatings

Eicosane-d42 has applications in textile coatings for thermoregulation. Shaid et al. (2016) researched aerogel/eicosane microparticles for use in textile coatings, demonstrating the potential of eicosane-d42 in providing thermal resistance and protective qualities in fabrics (Shaid et al., 2016).

Safety and Hazards

Eicosane-d42 should be handled with personal protective equipment/face protection. It should be ensured that there is adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool and well-ventilated place .

Mechanism of Action

Target of Action

Eicosane-d42 is a deuterated form of Eicosane . It is primarily used as a tracer in drug development processes . .

Mode of Action

As a deuterated compound, it is often used in research to trace the metabolic and pharmacokinetic profiles of drugs .

Pharmacokinetics

The use of deuterated compounds like eicosane-d42 can potentially affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontadeuterioicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFCDTFDPHXCNY-ILDSYVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

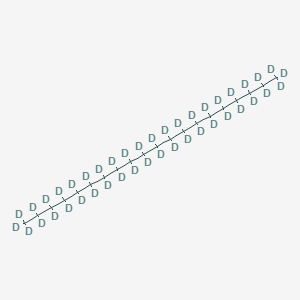

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977916 | |

| Record name | (~2~H_42_)Icosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eicosane-d42 | |

CAS RN |

62369-67-9 | |

| Record name | Eicosane-d42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062369679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_42_)Icosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

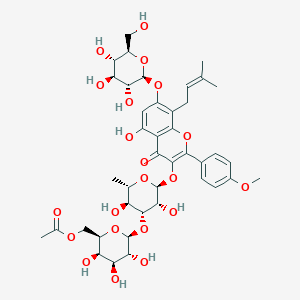

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)